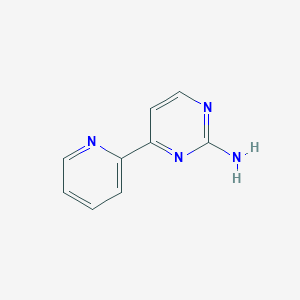

4-(Pyridin-2-yl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVSZXHWDQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377514 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-65-1 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-2-yl)pyrimidin-2-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar structure incorporating both pyridine and pyrimidine rings makes it an attractive scaffold for the design of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and its role as a key building block in the development of therapeutic agents, particularly in the context of cyclin-dependent kinase (CDK) inhibition.

Chemical Structure and Properties

The structural framework of this compound consists of a pyrimidine ring substituted with a pyridin-2-yl group at the 4-position and an amino group at the 2-position.

Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 66521-65-1 | [1][2] |

| Molecular Formula | C₉H₈N₄ | [1][3] |

| Molecular Weight | 172.19 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Melting Point | 137-139 °C | [4] |

| Boiling Point (Predicted) | 426.5±37.0 °C | [4] |

| pKa (Predicted) | 3.34±0.10 | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| SMILES | C1=CC=NC(=C1)C2=NC(=NC=C2)N | [1] |

| InChIKey | RHXVSZXHWDQESH-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.69 (dd, J = 11.9, 10.0 Hz, 1H), 8.45 (dd, J = 5.1, 2.6 Hz, 1H), 8.40 – 8.20 (m, 1H), 7.85 (ddd, J = 17.9, 9.4, 7.3 Hz, 1H), 7.64 (dd, J = 5.1, 2.8 Hz, 1H), 7.53 – 7.30 (m, 1H), 5.30 (s, 2H) | [4] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 164.49, 163.75, 159.65, 154.75, 149.79, 137.29, 125.41, 121.87, 108.26 | [4] |

| IR (KBr) | 3471, 3142, 1622, 1568, 1463, 1340, 1215, 1095, 993, 783, 650, 524 cm⁻¹ | [4] |

Experimental Protocols

Synthesis of this compound[4]

Materials:

-

(Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

-

Guanidine nitrate

-

Sodium hydroxide (NaOH)

-

n-Butanol

Procedure:

-

Suspend (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (0.5 g, 2.84 mmol) in 15 mL of n-butanol in a round-bottom flask.

-

To this suspension, add guanidine nitrate (0.346 g, 2.84 mmol) followed by sodium hydroxide (0.114 g, 2.84 mmol).

-

Reflux the reaction mixture at 110 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), filter the hot mixture to remove any insoluble materials.

-

Allow the clear yellow filtrate to cool to room temperature.

-

Yellow crystals will form after approximately 20 minutes.

-

Collect the crystals by filtration and dry them under reduced pressure.

The expected yield is approximately 60%.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using the KBr pellet method.

-

Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Biological Activity and Significance

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[5] This structural feature allows for the formation of key hydrogen bonds with the kinase hinge region, which is crucial for ATP binding. Consequently, this compound and its derivatives are of significant interest as potential inhibitors of various kinases, particularly cyclin-dependent kinases (CDKs).

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[6][7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[8][9]

While specific inhibitory data for this compound is not widely published, numerous studies have demonstrated that derivatives of this scaffold exhibit potent inhibition of various CDKs. The data in the following table is for representative derivatives and illustrates the potential of this chemical class.

Table 3: Biological Activity of Representative this compound Derivatives

| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Cell Line (for antiproliferative activity) | IC₅₀ (µM) | Source |

| A 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66) | CDK6 | - | - | - | [10] |

| A 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66) | CDK9 | - | - | - | [10] |

| An N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) | CDK2/cyclin A2 | 64.42 | MV4-11 (Leukemia) | 0.83 | [11] |

| An N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) | - | - | HT-29 (Colon Cancer) | 2.12 | [11] |

| An N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) | - | - | MCF-7 (Breast Cancer) | 3.12 | [11] |

| A pyrimidin-2-amine derivative (Compound 8h) | PLK4 | 6.7 | - | - | [12] |

Signaling Pathway

The following diagram illustrates the general mechanism of CDK inhibition and its effect on the cell cycle. Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the retinoblastoma protein (Rb). This, in turn, keeps the transcription factor E2F bound to Rb, thereby inhibiting the transcription of genes required for the G1 to S phase transition and halting cell cycle progression.[13][14]

Experimental Workflow: Cell Cycle Analysis

To assess the impact of a potential CDK inhibitor like a this compound derivative on the cell cycle, flow cytometry is a standard method.

Conclusion

This compound is a valuable chemical entity with a structural motif that is highly relevant to modern drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis and the proven efficacy of its derivatives as potent CDK inhibitors underscore its importance for researchers in oncology and medicinal chemistry. The information provided in this technical guide serves as a foundational resource for professionals engaged in the design and development of novel therapeutics targeting cell cycle regulation. Further investigation into the specific biological activities of the parent compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C9H8N4 | CID 2764599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | molsyns.com [molsyns.com]

- 4. 4-(pyridine-2-yl) pyrimidin-2-amine | 66521-65-1 [chemicalbook.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kinaselogistics.com [kinaselogistics.com]

- 10. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyridin-2-yl)pyrimidin-2-amine (CAS Number: 66521-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic organic compound with a molecular structure featuring a pyridine ring linked to a pyrimidine ring, which is further substituted with an amine group. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to the tyrosine kinase inhibitor Nilotinib. Its structural motif is also a key feature in molecules investigated for their potential to modulate critical signaling pathways implicated in cancer and fibrotic diseases, such as the Hedgehog and Polo-like kinase 4 (PLK4) pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, supported by detailed experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.[1]

| Property | Value | Reference |

| CAS Number | 66521-65-1 | [1] |

| Molecular Formula | C₉H₈N₄ | [1] |

| Molecular Weight | 172.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-4-(2-pyridinyl)-pyrimidine, 4-(2-Pyridyl)pyrimidin-2-amine | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and characterization.

3.1. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3471, 3142 | N-H stretching (amine) |

| 1622 | C=N stretching (pyrimidine/pyridine) |

| 1568 | C=C stretching (aromatic rings) |

| 1463, 1340 | Aromatic ring vibrations |

| 1215, 1095, 993, 783, 650, 524 | Fingerprint region |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.69 | dd | 11.9, 10.0 | Pyridine-H |

| 8.45 | dd | 5.1, 2.6 | Pyridine-H |

| 8.40 – 8.20 | m | - | Pyrimidine-H |

| 7.85 | ddd | 17.9, 9.4, 7.3 | Pyridine-H |

| 7.64 | dd | 5.1, 2.8 | Pyrimidine-H |

| 7.53 – 7.30 | m | - | Pyridine-H |

| 5.30 | s | - | -NH₂ |

¹³C NMR (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

| 164.49 |

| 163.75 |

| 159.65 |

| 154.75 |

| 149.79 |

| 137.29 |

| 125.41 |

| 121.87 |

| 108.26 |

Synthesis

A common synthetic route to this compound is detailed below.

4.1. Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with guanidine nitrate.

Materials:

-

(Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

-

Guanidine nitrate

-

Sodium hydroxide (NaOH)

-

n-Butanol

Procedure:

-

Suspend (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (0.5 g, 2.84 mmol) in 15 ml of n-butanol.

-

To this suspension, add guanidine nitrate (0.346 g, 2.84 mmol) followed by sodium hydroxide (0.114 g, 2.84 mmol).

-

Reflux the reaction mixture at 110°C for 12 hours.

-

After completion of the reaction (monitored by TLC), filter the hot mixture to remove any insoluble materials.

-

Allow the clear yellow filtrate to cool to room temperature.

-

Yellow crystals of this compound will form.

-

Collect the crystals by filtration and dry them under reduced pressure.

Expected Yield: Approximately 60% (0.296 g).

Biological Significance and Potential Applications

While direct biological activity data for this compound is limited in publicly available literature, its core structure is present in numerous biologically active molecules. This suggests its potential as a scaffold for the development of novel therapeutics.

5.1. Role in Cancer Therapy

The pyrimidine-pyridine scaffold is a key component of several kinase inhibitors. This compound is a known impurity of Nilotinib, a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[2] Furthermore, derivatives of the aminopyrimidine core are being investigated as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in various cancers.

5.2. Involvement in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Pyridyl pyrimidine derivatives have been designed and synthesized as inhibitors of this pathway. These compounds are thought to act by binding to the Smoothened (Smo) protein, a key component of the Hh pathway.

5.3. Potential Anti-Fibrotic Activity

Derivatives of 2-(pyridin-2-yl) pyrimidine have been synthesized and evaluated for their anti-fibrotic activity. Some of these compounds have shown the ability to inhibit collagen expression in hepatic stellate cells, suggesting a potential therapeutic application in fibrotic diseases.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound and its derivatives.

6.1. PLK4 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PLK4 enzyme

-

Peptide substrate (e.g., myelin basic protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compound (this compound) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Add the PLK4 enzyme to all wells except the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

6.2. Hedgehog Signaling Pathway Inhibition (Gli-Luciferase Reporter Assay)

This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of Gli-responsive elements.

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG) to activate the pathway.

-

Test compound (this compound) dissolved in DMSO.

-

Dual-Luciferase® Reporter Assay System.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the NIH/3T3 reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

-

Activate the Hedgehog pathway by adding Shh conditioned medium or SAG to the wells (except for the unstimulated control).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of Hedgehog pathway activation for each compound concentration and determine the IC₅₀ value.

6.3. Anti-Fibrotic Activity Assessment

6.3.1. Picro-Sirius Red Staining for Collagen Visualization

This staining method is used to visualize collagen fibers in tissue sections or cell cultures.

Materials:

-

Cells cultured on coverslips or tissue sections.

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid).

-

Acetic acid solution (0.5%).

-

Ethanol (100%).

-

Xylene.

-

Mounting medium.

-

Light microscope with polarizing filters.

Procedure:

-

Fix the cells or deparaffinize and rehydrate the tissue sections.

-

Stain the samples with Picro-Sirius Red solution for 1 hour at room temperature.

-

Rinse the samples with two changes of 0.5% acetic acid.

-

Dehydrate the samples through a graded series of ethanol and clear with xylene.

-

Mount the coverslips or tissue sections with a resinous mounting medium.

-

Visualize the collagen fibers under a light microscope. Under polarized light, collagen fibers will appear bright red or yellow, while the background will be dark.

6.3.2. Hydroxyproline Assay for Collagen Quantification

This biochemical assay measures the total collagen content in a sample by quantifying the amount of the amino acid hydroxyproline, which is almost exclusive to collagen.

Materials:

-

Cell lysates or tissue homogenates.

-

Hydrochloric acid (HCl), 6N.

-

Chloramine-T reagent.

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol).

-

Hydroxyproline standard solution.

-

Heating block or oven.

-

Spectrophotometer.

Procedure:

-

Hydrolyze the samples by adding 6N HCl and heating at 110-120°C for 18-24 hours in sealed tubes.

-

Neutralize the hydrolyzed samples.

-

Prepare a standard curve using the hydroxyproline standard solution.

-

Add Chloramine-T reagent to the samples and standards and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.

-

Add Ehrlich's reagent and incubate at 60-65°C for 15-20 minutes to develop the color.

-

Cool the samples to room temperature and measure the absorbance at 550-560 nm using a spectrophotometer.

-

Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.

-

Estimate the total collagen content, assuming that hydroxyproline constitutes a certain percentage of collagen by weight (typically around 13.5%).

Visualizations

7.1. Synthetic Workflow

Caption: Synthetic route to this compound.

7.2. Hedgehog Signaling Pathway Inhibition

Caption: Postulated mechanism of Hedgehog pathway inhibition.

7.3. PLK4 Inhibition Workflow

Caption: Workflow for assessing PLK4 inhibition.

Conclusion

This compound is a valuable chemical entity with established importance as a synthetic intermediate and significant potential as a scaffold for the development of novel therapeutic agents. Its structural relationship to known kinase inhibitors and modulators of key signaling pathways warrants further investigation into its direct biological activities. The experimental protocols provided in this guide offer a robust framework for researchers to explore the pharmacological profile of this compound and its derivatives, potentially leading to the discovery of new treatments for cancer and fibrotic diseases. Further studies are required to elucidate the specific molecular targets and to quantify the biological effects of this compound.

References

A Technical Guide to the Spectroscopic Data of 4-(Pyridin-2-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 4-(Pyridin-2-yl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₈N₄ Molecular Weight: 172.19 g/mol CAS Number: 66521-65-1

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.69 | dd | 11.9, 10.0 | Pyridine-H |

| 8.45 | dd | 5.1, 2.6 | Pyridine-H |

| 8.40 – 8.20 | m | - | Pyrimidine-H |

| 7.85 | ddd | 17.9, 9.4, 7.3 | Pyridine-H |

| 7.64 | dd | 5.1, 2.8 | Pyrimidine-H |

| 7.53 – 7.30 | m | - | Pyridine-H |

| 5.30 | s | - | -NH₂ |

Solvent: CDCl₃, Instrument Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm |

| 164.49 |

| 163.75 |

| 159.65 |

| 154.75 |

| 149.79 |

| 137.29 |

| 125.41 |

| 121.87 |

| 108.26 |

Solvent: CDCl₃, Instrument Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3471 | N-H stretch (asymmetric) |

| 3142 | N-H stretch (symmetric) |

| 1622 | C=N stretch |

| 1568 | Aromatic C=C stretch |

| 1463 | Aromatic C=C stretch |

| 1340 | C-N stretch |

| 1215 | C-H in-plane bend |

| 1095 | C-H in-plane bend |

| 993 | Ring vibration |

| 783 | C-H out-of-plane bend |

| 650 | Ring deformation |

| 524 | Ring deformation |

Technique: KBr Pellet[1]

Mass Spectrometry (MS)

Table 4: GC-MS Data

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ (Molecular Ion) |

| 145 | ~40 | [M - HCN]⁺ |

| 118 | ~30 | [M - 2HCN]⁺ |

| 92 | ~25 | [C₅H₄N₂]⁺ |

| 78 | ~60 | [C₅H₄N]⁺ (Pyridine) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a BRUKER AC-300 spectrometer.[2] For the ¹H NMR spectrum, the instrument was operated at a frequency of 300 MHz. For the ¹³C NMR spectrum, the operating frequency was 75 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry was performed using a gas chromatography-mass spectrometry (GC-MS) system. The analysis was carried out on an Agilent Technologies 5973N instrument.[2] The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions. The mass analyzer scanned a mass-to-charge (m/z) ratio range to detect the ions.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4-(Pyridin-2-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(pyridin-2-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a significant focus on its potential as a kinase inhibitor. This focus is underscored by its role as a key intermediate in the synthesis of the approved BCR-ABL inhibitor, Nilotinib. This document details relevant experimental protocols for assessing its efficacy, summarizes the biological activities of structurally related analogs, and visualizes key signaling pathways and experimental workflows to guide further research and drug development efforts.

Introduction

The pyridine and pyrimidine heterocycles are fundamental building blocks in the design of therapeutic agents, renowned for their ability to interact with a wide range of biological targets. The fusion of these two rings into the this compound core structure has garnered significant interest, particularly in the field of oncology. The structural similarity of this scaffold to the ATP-binding site of various kinases has made it a fertile ground for the development of potent and selective kinase inhibitors.

One of the most compelling pieces of evidence for the therapeutic potential of this scaffold is its use as a key synthetic intermediate for Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase used in the treatment of chronic myeloid leukemia (CML). This direct link provides a strong rationale for the in-depth investigation of this compound and its derivatives as kinase inhibitors. This guide will explore the common biological activities associated with this scaffold and provide detailed methodologies for its screening.

Potential Biological Activities and Key Targets

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, primarily centered around the inhibition of protein kinases.

Kinase Inhibition

The primary anticipated biological activity of this compound is the inhibition of protein kinases. The pyridine and pyrimidine rings can form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of these enzymes. Key kinase targets for which derivatives of this scaffold have shown inhibitory activity include:

-

BCR-ABL: As an intermediate in the synthesis of Nilotinib, this is a primary target of interest.

-

Cyclin-Dependent Kinases (CDK4/6): Several 4-anilino-2-(2-pyridyl)pyrimidine derivatives have been identified as potent inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle.

-

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Pyridopyrimidine derivatives have been developed as selective inhibitors of MAP4K4, a kinase involved in various cellular processes.

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent LRRK2 inhibitors, a target for Parkinson's disease.

-

Epidermal Growth Factor Receptor (EGFR): The pyrimidine core is a common feature in many EGFR inhibitors.

Antiproliferative and Cytotoxic Activity

By inhibiting key kinases involved in cell cycle progression and survival signaling, this compound is expected to exhibit antiproliferative and cytotoxic effects against various cancer cell lines.

Other Potential Activities

While kinase inhibition is the most prominent, related structures have also been investigated for other activities, including:

-

Microtubule Polymerization Inhibition: Certain pyridine-pyrimidine amides have been shown to inhibit microtubule polymerization, a mechanism of action for some anticancer drugs.

-

Cholinesterase Inhibition: Some pyrimidine and pyridine derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase.

Data Presentation: Biological Activity of Structurally Related Analogs

While specific, publicly available quantitative data for this compound is limited, the following tables summarize the biological activity of closely related analogs to provide a representative overview of the potential of this chemical scaffold.

Table 1: Kinase Inhibitory Activity of Representative Pyridine-Pyrimidine Analogs

| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference Cell Line(s) |

| 4-Anilino-2-(2-pyridyl)pyrimidines | CDK4 | Varies (nM to µM range) | T47D |

| Pyridopyrimidines | MAP4K4 | Low nM range | N/A (Biochemical Assay) |

| Pyrrolo[2,3-d]pyrimidines | LRRK2 | Low nM range | N/A (Biochemical Assay) |

| Thiazolyl-pyridinyl-pyrimidines | CDK4/6 | Low nM range | MV4-11 |

| Imidazo[4,5-c]pyridin-2-ones | Src/Fyn | Sub-µM range | U87, U251, T98G |

Table 2: Antiproliferative Activity of Representative Pyridine-Pyrimidine Analogs

| Compound Class | Cell Line | IC50 / GI50 (µM) |

| 4-Anilino-2-(2-pyridyl)pyrimidines | T47D, H1299, HT29 | Varies |

| Thiazolyl-pyridinyl-pyrimidines | MV4-11 | Low nM range |

| Pyridine-pyrimidine amides | Various | Varies |

| Imidazo[4,5-c]pyridin-2-ones | U87, U251, T98G | Varies |

Experimental Protocols

This section provides detailed methodologies for key experiments to screen the biological activity of this compound.

Synthesis of this compound

A common synthetic route is the condensation of (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with guanidine nitrate in the presence of a base.

-

Materials: (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, guanidine nitrate, sodium hydroxide (NaOH), n-butanol.

-

Procedure:

-

Suspend (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 equivalent) in n-butanol.

-

Add guanidine nitrate (1 equivalent) and sodium hydroxide (1 equivalent) to the suspension.

-

Reflux the reaction mixture at 110°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove any solids.

-

Allow the filtrate to stand at room temperature for crystallization to occur.

-

Collect the resulting crystals by filtration and dry under vacuum.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the inhibitory effect of the compound on a specific kinase.

-

Materials: Recombinant target kinase (e.g., ABL, CDK4/6, MAP4K4), appropriate substrate peptide, ATP, ADP-Glo™ Kinase Assay Kit (Promega), 384-well plates, plate reader with luminescence detection.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or antiproliferative effects of the compound.

-

Materials: Human cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Materials: Human cancer cell lines, cell culture medium, this compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol, propidium iodide (PI) staining solution containing RNase A, flow cytometer.

-

Procedure:

-

Seed cells and treat with different concentrations of the compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are potentially inhibited by this compound and its derivatives.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

In Silico Modeling of 4-(Pyridin-2-yl)pyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling techniques applied to 4-(pyridin-2-yl)pyrimidin-2-amine derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. This document details the methodologies for key computational experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

Introduction

This compound serves as a privileged scaffold in medicinal chemistry, with its derivatives showing potent inhibitory activity against various protein kinases. These kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Polo-Like Kinase 4 (PLK4), are crucial regulators of cell cycle progression, signal transduction, and cellular proliferation. Dysregulation of these pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention. In silico modeling plays a pivotal role in the rational design and optimization of these derivatives, accelerating the drug discovery process by predicting their binding affinities, structure-activity relationships, and pharmacokinetic properties.

Key Therapeutic Targets and Signaling Pathways

The this compound scaffold has been extensively explored for its ability to target several key kinases implicated in cancer. Understanding the signaling pathways governed by these kinases is fundamental to appreciating the mechanism of action of their inhibitors.

CDK2/4/6 Signaling Pathway

Cyclin-dependent kinases 2, 4, and 6 are central to the regulation of the cell cycle. They control the transition from the G1 phase (cell growth) to the S phase (DNA synthesis). Overactivation of the CDK2/4/6 pathway leads to uncontrolled cell proliferation, a characteristic of many cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers, including lung and colorectal cancer.

PLK4 Signaling Pathway

Polo-like kinase 4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of representative this compound derivatives against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Derivative A | CDK2 | 150 | [1] |

| Derivative B | CDK4 | 85 | [1] |

| Derivative C | CDK6 | 120 | [1] |

| Compound 7l | CDK2/cyclin A2 | 64.42 | [2] |

Table 2: Inhibitory Activity against Polo-Like Kinase 4 (PLK4)

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 3b | PLK4 | 0.0312 | [3] |

| Compound 8h | PLK4 | 0.0067 | [3] |

Experimental Protocols for In Silico Modeling

A standardized in silico workflow is crucial for the systematic evaluation of this compound derivatives. This section details the common methodologies employed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the binding site.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms (e.g., using Gasteiger charges).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, GOLD, FlexX) to dock the prepared ligand into the defined binding site of the protein.

-

The program will generate multiple binding poses for the ligand.

-

-

Analysis:

-

Analyze the docking results based on the scoring function, which estimates the binding affinity.

-

Visualize the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D properties (steric and electrostatic fields).

Protocol:

-

Dataset Preparation:

-

Molecular Modeling and Alignment:

-

Generate the 3D structures of all compounds in the dataset and perform energy minimization.

-

Align the molecules based on a common substructure or a template molecule (often the most active compound). This is a critical step for the reliability of the model.

-

-

Field Calculation:

-

Place the aligned molecules in a 3D grid.

-

Calculate the steric and electrostatic fields at each grid point for each molecule using a probe atom.

-

-

Model Generation and Validation:

-

Use statistical methods like Partial Least Squares (PLS) to build a mathematical model correlating the calculated fields with the biological activities.

-

Validate the predictive power of the model using the test set and various statistical parameters (e.g., q², r²_pred).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions.

Protocol:

-

System Preparation:

-

Start with the best-docked pose of the protein-ligand complex.

-

Place the complex in a periodic box of solvent (e.g., water).

-

Add ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein, ligand, and solvent (e.g., AMBER, CHARMM, GROMOS).

-

Define the simulation parameters, including temperature, pressure, and simulation time.

-

-

Simulation Steps:

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) to equilibrate the system.

-

Production Run: Run the simulation for the desired length of time (nanoseconds to microseconds) to collect trajectory data.

-

-

Analysis:

-

Analyze the trajectory to study the stability of the protein-ligand complex (e.g., RMSD, RMSF).

-

Investigate the persistence of key interactions observed in docking.

-

Calculate binding free energies using methods like MM-PBSA or MM-GBSA.

-

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to assess the drug-like properties of the compounds early in the discovery process.

Protocol:

-

Descriptor Calculation:

-

Calculate a variety of molecular descriptors for the this compound derivatives, such as molecular weight, logP, polar surface area, and number of hydrogen bond donors/acceptors.

-

-

Model Application:

-

Use various computational models and software (e.g., SwissADME, pkCSM, Discovery Studio) to predict ADMET properties. These models are typically based on large datasets of known drugs and their experimental properties.

-

-

Predicted Properties:

-

Absorption: Human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, mutagenicity, carcinogenicity.

-

Table 3: Predicted ADMET Properties for a Representative Derivative

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | < 500 g/mol | Lipinski's Rule of 5 |

| LogP | < 5 | Lipinski's Rule of 5 |

| H-bond Donors | < 5 | Lipinski's Rule of 5 |

| H-bond Acceptors | < 10 | Lipinski's Rule of 5 |

| Caco-2 Permeability | High | Desirable for oral absorption |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| hERG Inhibition | No | Low risk of cardiotoxicity |

Conclusion

In silico modeling is an indispensable tool in the development of this compound derivatives as potent and selective kinase inhibitors. By integrating molecular docking, 3D-QSAR, molecular dynamics simulations, and ADMET prediction, researchers can efficiently design and optimize lead compounds with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key methodologies and their application, empowering drug discovery professionals to leverage these computational approaches in their research endeavors. The continued advancement of these in silico techniques promises to further accelerate the discovery of novel therapeutics for the treatment of cancer and other diseases.

References

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 4-(Pyridin-2-yl)pyrimidin-2-amine Analogs: A Technical Guide for Drug Discovery

An in-depth exploration of the structure-activity relationship (SAR) of 4-(pyridin-2-yl)pyrimidin-2-amine analogs, their therapeutic targets, and the experimental methodologies used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals working on the discovery of novel kinase inhibitors.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds have garnered significant attention for their potential in cancer therapy by targeting key regulators of the cell cycle and other signaling pathways. This technical guide provides a comprehensive overview of the SAR of this class of molecules, focusing on their interactions with key kinase targets, and details the experimental protocols for their synthesis and biological evaluation.

Core Structure and Kinase Targets

The fundamental structure consists of a pyrimidine ring substituted with a pyridin-2-yl group at the 4-position and an amine group at the 2-position. Modifications at various positions of both the pyridine and pyrimidine rings, as well as the 2-amino group, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Key protein kinase targets for this class of inhibitors include:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to tumorigenesis.[1]

-

Cyclin-Dependent Kinases (CDK2, CDK4, CDK6, CDK9): These kinases are crucial for cell cycle progression, and their dysregulation is a hallmark of many cancers.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has revealed several key SAR trends:

-

2-Amino Group: The 2-amino group is crucial for activity, often forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. Substitution on this amine can modulate potency and selectivity.

-

Pyrimidine Core: The pyrimidine ring itself is a critical hinge-binding motif. Substitutions at the 5-position of the pyrimidine ring can influence selectivity. For instance, the incorporation of a bromide at this position has been shown to yield potent inhibitors.

-

Pyridine Ring: Modifications on the pyridine ring can be tailored to interact with the solvent-exposed region or hydrophobic pockets of the kinase, thereby enhancing potency and selectivity.

-

Scaffold Hopping: Replacing the pyridine core with other heterocycles, such as pyrazine, has led to the discovery of analogs with potent in vivo activity.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound analogs and related pyrimidine derivatives against various protein kinases.

Table 1: Inhibitory Activity of Pyrimidine Analogs against PLK4

| Compound | PLK4 IC50 (µM) | Reference |

| 8h | 0.0067 | [1] |

| 3b | 0.0312 | [1] |

| Centrinone | 0.003 | [1] |

Table 2: Inhibitory Potency of Pyridine-Based CDK Inhibitors

| Compound | Target Kinase | IC50 (µM) | Reference |

| 4 | CDK2/cyclin A2 | 0.24 | [2] |

| 11 | CDK2/cyclin A2 | 0.50 | [2] |

| 1 | CDK2/cyclin A2 | 0.57 | [2] |

| 7l | CDK2/cyclin A2 | 0.06442 | [2] |

Signaling Pathways

The this compound analogs primarily exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and proliferation.

CDK4/6 Signaling Pathway

In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for the G1 to S phase transition. Inhibitors targeting CDK4/6 block this phosphorylation event, maintaining Rb in its active, hypophosphorylated state, which sequesters E2F and induces G1 cell cycle arrest.[3][4]

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

Potential Therapeutic Targets of 4-(Pyridin-2-yl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(Pyridin-2-yl)pyrimidin-2-amine serves as a foundational scaffold in the development of targeted therapies, most notably as a key intermediate in the synthesis of the potent tyrosine kinase inhibitor, Nilotinib. While direct quantitative biological activity data for this compound is not extensively available in public literature, the therapeutic targets of its derivatives are well-characterized. This technical guide elucidates the primary molecular targets influenced by this chemical core, focusing on the extensively studied kinase targets of Nilotinib: BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptors (PDGFR). This document provides a comprehensive overview of these targets, their roles in disease, and detailed experimental protocols for assessing the inhibitory activity of compounds based on the this compound scaffold.

Introduction

The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, forming the basis for a multitude of clinically significant kinase inhibitors. The specific compound, this compound, represents a critical pharmacophore within this class. Its significance is underscored by its role as a direct precursor to Nilotinib, a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML)[1][2]. The therapeutic efficacy of Nilotinib and related compounds stems from their ability to selectively inhibit the activity of specific protein kinases that are key drivers of cancer cell proliferation and survival. This guide will delve into the primary therapeutic targets associated with this chemical scaffold.

Primary Therapeutic Targets

The principal therapeutic targets for compounds derived from this compound are protein tyrosine kinases, which play a central role in cellular signal transduction. Dysregulation of these kinases is a hallmark of various cancers.

BCR-ABL Kinase

The breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It drives the proliferation of leukemia cells and is the primary target of Nilotinib[1][2]. Inhibition of BCR-ABL kinase activity is a clinically validated strategy for the treatment of CML.

c-KIT Receptor Tyrosine Kinase

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and function of various cell types. Activating mutations in the c-KIT gene are found in a majority of gastrointestinal stromal tumors (GISTs) and in some cases of melanoma and acute myeloid leukemia (AML)[3]. Nilotinib has demonstrated significant inhibitory activity against c-KIT, making it a therapeutic option for these malignancies[2].

Platelet-Derived Growth Factor Receptors (PDGFR)

PDGF receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play important roles in cell growth, proliferation, and angiogenesis. Aberrant PDGFR signaling is implicated in the pathogenesis of various solid tumors and hematological malignancies[2][3]. Nilotinib is a potent inhibitor of both PDGFR-α and PDGFR-β[2].

Quantitative Inhibitory Activity of Nilotinib

The following table summarizes the inhibitory concentrations (IC50) of Nilotinib, a direct derivative of this compound, against its primary kinase targets. This data provides a benchmark for the potential potency of compounds based on this core structure.

| Target Kinase | Cell Line / Assay Type | IC50 (nM) | Reference(s) |

| BCR-ABL | Ba/F3 cells expressing wild-type BCR-ABL | < 30 | [2] |

| c-KIT | GIST-T1 (GIST cell line) | 97 | [2] |

| PDGFRα | Tel-PDGFRα-expressing Ba/F3 cells | 69 | [2] |

| PDGFRβ | Tel-PDGFRβ-expressing Ba/F3 cells | 60 | [2] |

Signaling Pathways

The inhibition of BCR-ABL, c-KIT, and PDGFR by compounds derived from this compound disrupts key downstream signaling pathways that are critical for cancer cell survival and proliferation.

References

- 1. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nilotinib: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate | C32H28F3N7O7 | CID 56592674 - PubChem [pubchem.ncbi.nlm.nih.gov]

Off-Target Effects of Pyrimidine-Based Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-based scaffolds are a cornerstone in the development of kinase inhibitors, owing to their structural resemblance to the adenine ring of ATP, which allows them to effectively compete for the ATP-binding site of kinases.[1][2] This has led to the successful development of numerous FDA-approved drugs targeting a range of kinases implicated in diseases such as cancer.[3][4] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects.[5] These unintended interactions can lead to a variety of outcomes, from unexpected toxicities to therapeutically beneficial polypharmacology.[5][6] A thorough understanding and characterization of these off-target effects are therefore critical for the development of safer and more effective kinase inhibitors.

This guide provides a comprehensive technical overview of the off-target effects of pyrimidine-based kinase inhibitors, presenting quantitative data, detailed experimental protocols for their identification and characterization, and visualizations of affected signaling pathways.

Data Presentation: Quantitative Analysis of Off-Target Interactions

The following tables summarize the in vitro inhibitory potency (IC50 or Kd values) of several well-known pyrimidine-based kinase inhibitors against their primary targets and a selection of their documented off-target kinases. Lower values indicate higher potency. It is important to note that these values can vary depending on the specific assay conditions.[7][8]

Table 1: Kinase Inhibition Profile of Imatinib

| Target Classification | Kinase | Inhibition Value (IC50/Kd) | Notes |

| On-Target | ABL | ~600 nM (IC50) | Primary target in CML.[9] |

| c-Kit | ~100 nM (IC50) | Target in GIST.[9] | |

| PDGFRα | 71 nM (IC50) | [10] | |

| PDGFRβ | 607 nM (IC50) | [10] | |

| Off-Target | DDR1 | - | Known off-target.[11] |

| NQO2 | 82 nM (IC50) | Non-kinase off-target.[11][12] | |

| SRC family | - | Known off-target family.[8] |

Table 2: Kinase Inhibition Profile of Dasatinib

| Target Classification | Kinase | Inhibition Value (IC50/Kd) | Notes |

| On-Target | BCR-ABL | <1 nM (IC50) | High potency against imatinib-resistant mutants (except T315I).[7] |

| Off-Target | SRC | 0.8 nM (IC50) | Potent off-target.[7] |

| LCK | 1.1 nM (IC50) | [11] | |

| c-Kit | 12 nM (IC50) | [7] | |

| PDGFRβ | 28 nM (IC50) | [7] | |

| BTK | - | Known off-target.[11] |

Table 3: Kinase Inhibition Profile of Gefitinib

| Target Classification | Kinase | Inhibition Value (IC50/Kd) | Notes |

| On-Target | EGFR | 23-79 nM (IC50) | First-generation EGFR inhibitor.[13] |

| Off-Target | DHODH | - | Predicted non-kinase off-target.[11] |

| HSD17B1 | - | Predicted non-kinase off-target.[11] |

Signaling Pathways and Off-Target Effects

Off-target inhibition by pyrimidine-based kinase inhibitors can have significant consequences on cellular signaling. For example, the off-target inhibition of SRC family kinases by dasatinib can impact pathways involved in cell adhesion, migration, and survival.[7] Similarly, off-target effects on the MAPK and PI3K/Akt pathways are common due to the central role of many kinases in these cascades.[14][15]

Below are diagrams illustrating key signaling pathways and the points of inhibition by these drugs.

Experimental Protocols

A multi-faceted approach is essential for the comprehensive assessment of a kinase inhibitor's selectivity profile. This involves a combination of in vitro biochemical assays, cellular target engagement confirmation, and proteome-wide off-target identification.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

Test inhibitor stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³³P]ATP

-

ATP solution

-

96-well or 384-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific substrate, and the diluted inhibitor.

-

Kinase Addition: Add the purified recombinant kinase to each well to initiate the reaction. Include controls with no inhibitor (DMSO vehicle) and no kinase (background).

-

Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to accurately determine the IC50 value.[16]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away. After washing and drying the plate, measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a cell-based method that measures the binding of a test compound to a target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium

-

Fetal Bovine Serum (FBS)

-

NanoLuc®-kinase fusion vector

-

NanoBRET™ Tracer

-

Test inhibitor

-

White, 96-well or 384-well assay plates

-

Luminometer capable of dual-filtered luminescence measurement

Procedure:

-

Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

-

Cell Preparation: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS. Adjust the cell density to 2 x 10^5 cells/mL.[18]

-

Compound and Tracer Addition: Add the NanoBRET™ Tracer to the cell suspension. Dispense the cell suspension containing the tracer into the assay plate. Add serial dilutions of the test inhibitor to the wells.

-

Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for binding equilibrium.[18]

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate solution to each well. Read the plate within 10 minutes on a luminometer, measuring both the donor emission (460 nm) and the acceptor emission (618 nm).[18]

-

Data Analysis: Calculate the raw BRET ratio (acceptor emission / donor emission). Normalize the data to the vehicle control and plot the normalized BRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Protocol 3: Chemical Proteomics for Off-Target Identification

This approach uses an immobilized kinase inhibitor as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Materials:

-

Cell culture and lysis buffer

-

Test inhibitor and a suitable linker for immobilization

-

Affinity chromatography resin (e.g., NHS-activated Sepharose)

-

Mass spectrometer

Procedure:

-

Inhibitor Immobilization: Covalently attach the inhibitor to the affinity resin.

-

Cell Lysis: Prepare a cell lysate under non-denaturing conditions.

-

Affinity Chromatography: Incubate the cell lysate with the inhibitor-bound resin. Wash the resin extensively to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, often by using a high concentration of the free inhibitor as a competitor.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

-

Data Analysis: Compare the proteins identified from the inhibitor-bound resin to those from a control resin (without the inhibitor) to identify specific interactors.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Potential of 4-(Pyridin-2-yl)pyrimidin-2-amine in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on screening low molecular weight compounds, or "fragments," that typically exhibit weak but efficient binding to a biological target. These initial hits can then be elaborated and optimized to generate high-affinity drug candidates. The 2-aminopyrimidine scaffold is a well-established "privileged" structure in drug discovery, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. This technical guide focuses on the utility of a specific aminopyrimidine fragment, 4-(Pyridin-2-yl)pyrimidin-2-amine, as a valuable building block in FBDD campaigns targeting protein kinases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for its application in FBDD. These properties influence its solubility, binding characteristics, and potential for optimization.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄ | PubChem CID: 2764599 |

| Molecular Weight | 172.19 g/mol | PubChem CID: 2764599 |

| IUPAC Name | This compound | PubChem CID: 2764599 |

| SMILES | C1=CC=NC(=C1)C2=NC(=NC=C2)N | PubChem CID: 2764599 |

| InChI | InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | PubChem CID: 2764599 |

| InChIKey | RHXVSZXHWDQESH-UHFFFAOYSA-N | PubChem CID: 2764599 |

Synthesis of this compound

The accessibility of a fragment through a reliable synthetic route is a key consideration for its use in a drug discovery program. A detailed protocol for the synthesis of this compound has been reported and is summarized below.

Reaction Scheme:

(Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one + Guanidine nitrate → this compound

Experimental Protocol:

-

Suspend (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (0.5 g, 2.84 mmol) in 15 mL of n-butanol.

-

To this solution, add guanidine nitrate (0.346 g, 2.84 mmol) followed by sodium hydroxide (0.114 g, 2.84 mmol).

-

Reflux the reaction mixture at 110°C for 12 hours.

-

After completion of the reaction, filter the mixture.

-

Allow the clear yellow filtrate to cool to room temperature.

-

A yellow crystalline product will form after approximately 20 minutes.

-

Collect the crystals and dry them under reduced pressure.

This straightforward synthesis allows for the efficient production of the fragment for screening and follow-up studies.

Application in Fragment-Based Drug Discovery

The this compound fragment is an excellent candidate for screening against protein kinases. Its structural motifs are designed to interact with the highly conserved features of the ATP binding pocket. The general workflow for utilizing this fragment in an FBDD campaign is outlined below.

FBDD Workflow

Experimental Protocols for Fragment Screening and Characterization

The following sections provide detailed, generalized protocols for key experimental techniques used to screen and characterize the binding of fragments like this compound to target proteins.

Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a sensitive, label-free technique ideal for the primary screening of fragment libraries to identify binders.[1][2]

Objective: To identify if this compound binds to the target kinase and to estimate its binding affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified target kinase

-

This compound stock solution in DMSO

-

Running buffer (e.g., HBS-EP+) with a matched percentage of DMSO

Protocol:

-

Immobilization of the Target Kinase:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified target kinase at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Fragment Screening:

-

Prepare a dilution series of this compound in running buffer containing a matched DMSO concentration to the stock solution.

-

Inject the fragment solutions over the immobilized kinase surface and a reference surface (without kinase or with an irrelevant protein).

-

Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface compared to the reference surface indicates binding.

-

-

Data Analysis:

-

Subtract the reference surface signal from the target surface signal.

-

Fit the equilibrium binding responses to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).[3]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the target kinase.

Materials:

-

Isothermal titration calorimeter

-

Purified target kinase

-

This compound

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified target kinase against the ITC running buffer to ensure buffer matching.

-

Prepare a solution of the target kinase in the dialysis buffer at a concentration typically 10-20 times the expected Kd.

-

Prepare a solution of this compound in the same dialysis buffer at a concentration 10-15 times that of the kinase.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the target kinase solution into the sample cell and the fragment solution into the injection syringe.

-

Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the kinase solution while monitoring the heat change.

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Subtract the heat of dilution (determined from a control experiment of injecting the fragment into buffer alone).

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to extract the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

-

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[4]

Objective: To determine the three-dimensional structure of the this compound-kinase complex.

Materials:

-

Crystals of the target kinase

-

This compound

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron or in-house source)

Protocol:

-

Crystal Soaking:

-

Grow crystals of the target kinase to a suitable size.

-

Prepare a soaking solution containing the crystallization buffer, a high concentration of this compound (typically in the millimolar range), and any necessary cryoprotectant.

-

Transfer the kinase crystals to the soaking solution and incubate for a period ranging from minutes to hours.

-

-

Cryo-cooling and Data Collection:

-

Remove a soaked crystal from the solution and flash-cool it in liquid nitrogen.

-

Mount the frozen crystal on the X-ray diffractometer.

-

Collect a complete X-ray diffraction dataset.

-

-

Structure Determination and Analysis:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure of the complex, typically by molecular replacement using the apo-protein structure.

-

Build the fragment into the observed electron density in the active site.

-

Refine the structure to obtain a high-resolution model of the protein-fragment complex.

-

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining if a fragment or its derivatives can inhibit the target kinase in a more physiologically relevant environment.[5]

Objective: To assess the ability of this compound and its optimized analogues to inhibit the activity of the target kinase within a cellular context.

Materials:

-